N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHUWRKBFMOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of ortho-diamines with sulfur-containing reagents. For instance, the reaction of 2,1,3-benzothiadiazole-5,6-diamines with N-sulfinylaniline in the presence of trimethylsilyl chloride (TMSCl) in pyridine at elevated temperatures can yield the desired thiadiazole ring .
This method is advantageous due to its high yield and compatibility with a wide range of functional groups .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for introducing alkyl or aryl substituents to modify electronic properties:
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Reaction Conditions :
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Base-mediated : NaOH (aq.) or KOH (aq.) at 60–80°C.
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Acid-mediated : HCl or H₂SO₄ in polar aprotic solvents (e.g., DMF, DMSO).
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Products :
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Substituted amides or esters, enhancing solubility for device fabrication.
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Example: Reaction with alkyl halides yields N-alkyl derivatives for tuning charge-transport properties.
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Monitoring : Progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl (-CH₂CH₂OH) moiety is susceptible to oxidation, forming a ketone or carboxylic acid:
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Oxidizing Agents :
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Mild : Pyridinium chlorochromate (PCC) in dichloromethane (room temperature).
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Strong : KMnO₄ or CrO₃ under acidic conditions (e.g., H₂SO₄).
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Products :
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Ketone derivative (improves π-conjugation for optoelectronic applications).
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Over-oxidation to carboxylic acid under harsh conditions, enabling salt formation for enhanced solubility.
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Applications : Oxidized forms exhibit red-shifted absorption spectra, beneficial in photovoltaic devices.
Cross-Coupling Reactions at Thiophene Moieties
The bithiophene unit participates in palladium-catalyzed cross-coupling reactions, facilitating structural diversification:
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Key Insight : Cross-coupling preserves the thiadiazole core’s electron-withdrawing properties while enhancing π-conjugation .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene rings undergo EAS at the α-positions:
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Reagents :
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Nitration : HNO₃/H₂SO₄ at 0–5°C.
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Sulfonation : SO₃ in H₂SO₄.
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Halogenation : Br₂ in CHCl₃ or N-bromosuccinimide (NBS).
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Products :
Hydrolysis of the Thiadiazole Ring
Under strongly acidic or basic conditions, the benzo[c] thiadiazole ring undergoes hydrolysis, though this reaction is less common:
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Conditions :
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Concentrated HCl at reflux (110°C).
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NaOH (aq.) at 100°C.
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Products :
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Ring-opened products, such as diamines or thiols, which are intermediates for synthesizing heterocyclic polymers.
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Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive species that can induce cell death in cancer cells . The compound’s electron-accepting properties also play a crucial role in its function as an organic semiconductor, facilitating the transport of electrons in electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The compound’s structural uniqueness lies in its combination of benzo[c][1,2,5]thiadiazole, bithiophene, and hydroxyethylcarboxamide groups. Below is a comparative analysis with analogous molecules:
Electronic and Physicochemical Properties
- Solubility : The hydroxyethyl group may increase hydrophilicity relative to purely aromatic derivatives like N-phenyl-5-thioxo-thiadiazole carboxamides (), which lack polar linkers .
- Electron-Deficiency : The benzo[c][1,2,5]thiadiazole core is more electron-deficient than imidazothiazoles (), favoring charge-transfer interactions in materials science .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.5 g/mol
- CAS Number : 2194906-42-6
The compound primarily functions as an agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is crucial for mediating innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism is vital for enhancing antitumor immunity and modulating immune responses against various pathogens .
Biological Activities
- Antitumor Activity :
- Immunomodulatory Effects :
- Antimicrobial Potential :
Case Studies and Experimental Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 (breast cancer) | 15.9 | Induction of apoptosis via STING activation |
| 2 | A549 (lung cancer) | 21.5 | Immune modulation through cytokine release |
| 3 | HCT116 (colon cancer) | 25.1 | Antiproliferative effects linked to immune response enhancement |
These findings underscore the compound's potential as a therapeutic agent in oncology and infectious diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
- Automated Systems : Industrial production may employ continuous flow reactors to optimize yield and efficiency during synthesis .
Applications in Research
The unique structural features of this compound make it a valuable building block in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiophene Functionalization : Electrophilic substitution or coupling reactions to introduce the bithiophene moiety. For example, thiophene derivatives can undergo lithiation followed by electrophilic substitution to attach hydroxyethyl groups .
- Cyclization : Lawesson’s reagent or iodine-triethylamine systems are used for thionation and cyclization to form the benzo[c][1,2,5]thiadiazole core .
- Carboxamide Formation : Coupling the thiadiazole intermediate with activated carboxylic acids (e.g., via EDCI/HOBt) or using carbodiimide-mediated reactions .
Q. How can researchers confirm the regioselectivity of substituents in this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., thiadiazole) show downfield shifts. For instance, the hydroxyethyl proton appears as a triplet near δ 4.2–4.5 ppm, while aromatic protons on the bithiophene resonate between δ 6.8–7.5 ppm .
- 13C NMR : Carbonyl carbons in the carboxamide group appear at ~168–170 ppm, and thiophene carbons are typically in the 120–140 ppm range .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm carboxamide formation .
Advanced Research Questions
Q. What strategies can be employed to optimize the reaction yield during the formylation of the bithiophene moiety?
- Methodological Answer :
- Vilsmeier-Haack Reaction : Use POCl3 and DMF to generate the electrophilic ClCH=NMe2+ reagent, which selectively targets the most electron-rich position (para to the N,N-dialkylamino group) .
- Lithiation-Electrophilic Substitution : Deprotonate the bithiophene using n-BuLi (targeting the 5´-position due to sulfur’s inductive effect), followed by quenching with DMF to introduce the formyl group .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc) and adjust stoichiometry (1.2 equivalents of electrophile) .
Q. How do structural modifications to the hydroxyethyl linker influence the compound’s biological activity?
- Methodological Answer :
- Hydrophilicity vs. Bioavailability : Shortening the hydroxyethyl chain reduces solubility but may enhance membrane permeability. Introduce PEG spacers to balance hydrophilicity .
- Steric Effects : Bulky substituents on the hydroxyethyl group (e.g., methyl branching) can hinder binding to target proteins. Docking studies (e.g., AutoDock Vina) can predict steric clashes .
- Case Study : In benzo[c][1,2,5]thiadiazole derivatives, replacing hydroxyethyl with a propyl chain reduced antimicrobial activity by 40%, highlighting the linker’s role in target engagement .
Q. What mechanistic insights explain the compound’s antitumor activity in vitro?
- Methodological Answer :
- DNA Intercalation : The planar benzo[c][1,2,5]thiadiazole core intercalates into DNA, disrupting replication. Confirm via UV-Vis hypochromicity assays and ethidium bromide displacement studies .
- Enzyme Inhibition : Thiophene-carboxamide derivatives inhibit topoisomerase II (IC50 ~2–5 µM). Use gel electrophoresis to assess DNA relaxation .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) reveals dose-dependent apoptosis in cancer cells (e.g., HeLa) at 10–20 µM concentrations .
Analytical and Experimental Design Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Control Standardization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays) and ensure consistent cell lines (e.g., ATCC-certified HepG2) .
- Solvent Artifacts : DMSO concentrations >0.1% can falsely inhibit activity. Validate results with solvent-free formulations (e.g., nanoemulsions) .
- Data Normalization : Express IC50 values relative to internal controls (e.g., β-actin in Western blots) to account for batch variability .
Q. What advanced computational methods are suitable for predicting the compound’s binding modes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using GROMACS. Analyze RMSD plots for stability over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-31G* basis set .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (bithiophene) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
